2-(difluoromethyl)-6-nitro-4H-chromen-4-one
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Overview
Description
2-(Difluoromethyl)-6-nitro-4H-chromen-4-one is a synthetic organic compound belonging to the chromenone family. Chromenones, also known as coumarins, are a class of compounds with a wide range of biological activities and applications in medicinal chemistry. The presence of the difluoromethyl and nitro groups in this compound enhances its chemical reactivity and potential for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the difluoromethylation of a pre-formed chromenone derivative using difluoromethylating reagents such as TMSCF₂H (trimethylsilyl difluoromethyl) under specific reaction conditions . The nitro group can be introduced via nitration reactions using nitric acid or other nitrating agents .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions: 2-(Difluoromethyl)-6-nitro-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted chromenones with various functional groups.
Scientific Research Applications
2-(Difluoromethyl)-6-nitro-4H-chromen-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its chromenone core.
Medicine: Studied for its potential anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-(difluoromethyl)-6-nitro-4H-chromen-4-one involves its interaction with various molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes. The nitro group can participate in redox reactions, potentially leading to the generation of reactive oxygen species (ROS) that can induce cellular damage or apoptosis in cancer cells .
Comparison with Similar Compounds
2-(Trifluoromethyl)-6-nitro-4H-chromen-4-one: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
6-Nitro-4H-chromen-4-one: Lacks the difluoromethyl group, affecting its chemical reactivity and biological activity.
2-(Difluoromethyl)-4H-chromen-4-one: Lacks the nitro group, which may reduce its potential for redox reactions.
Uniqueness: The difluoromethyl group enhances lipophilicity and metabolic stability, while the nitro group provides a site for redox reactions, making it a versatile compound for various scientific research applications .
Properties
CAS No. |
380593-37-3 |
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Molecular Formula |
C10H5F2NO4 |
Molecular Weight |
241.15 g/mol |
IUPAC Name |
2-(difluoromethyl)-6-nitrochromen-4-one |
InChI |
InChI=1S/C10H5F2NO4/c11-10(12)9-4-7(14)6-3-5(13(15)16)1-2-8(6)17-9/h1-4,10H |
InChI Key |
LROIYUPBFQASGG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C=C(O2)C(F)F |
Origin of Product |
United States |
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